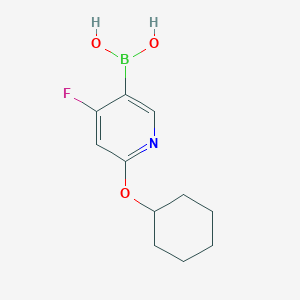
(6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid: is a boronic acid derivative with a unique structure that includes a cyclohexyloxy group and a fluoropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: (6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a fluoropyridine alcohol, while substitution with an amine could produce a fluoropyridine amine derivative .
科学的研究の応用
Chemistry: In organic synthesis, (6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry: In material science, this compound can be used in the synthesis of polymers and other advanced materials with specific properties .
作用機序
The mechanism by which (6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and other functional materials . The fluoropyridine moiety can interact with biological targets, potentially leading to therapeutic effects .
類似化合物との比較
(6-(Cyclohexyloxy)-2-fluoropyridin-3-yl)boronic acid: Similar structure but with a different fluorine position.
Pyrrolopyrazine derivatives: Nitrogen-containing heterocycles with various biological activities.
Uniqueness: (6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid is unique due to its specific combination of a cyclohexyloxy group and a fluoropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
特性
分子式 |
C11H15BFNO3 |
|---|---|
分子量 |
239.05 g/mol |
IUPAC名 |
(6-cyclohexyloxy-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H15BFNO3/c13-10-6-11(14-7-9(10)12(15)16)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |
InChIキー |
FZKNSMDHFZSLJG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1F)OC2CCCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















